REACTION_SMILES
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[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[Cl:17][c:18]1[cH:19][cH:20][n:21][c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]12.[Cl:3][c:4]1[cH:5][c:6]2[c:7]([C:13](=[O:14])[O:15][CH3:16])[cH:8][nH:9][c:10]2[cH:11][cH:12]1.[H-:1].[Na+:2].[OH2:28]>>[Cl:3][c:4]1[cH:5][c:6]2[c:7]([C:13](=[O:14])[O:15][CH3:16])[cH:8][n:9](-[c:18]3[cH:19][cH:20][n:21][c:22]4[cH:23][cH:24][cH:25][cH:26][c:27]34)[c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c[nH]c2ccc(Cl)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1cn(-c2ccnc3ccccc23)c2ccc(Cl)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |